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Abstract
Cyclopropane-1,1-diyldimethanol, a unique diol featuring a strained three-membered ring,

presents intriguing possibilities in medicinal chemistry and materials science due to its rigid

scaffold and potential for specific hydrogen bonding interactions. This technical guide delves

into the theoretical studies of this molecule, offering insights into its conformational landscape,

spectroscopic signatures, and the computational methodologies employed to investigate these

properties. While direct experimental and extensive theoretical data for this specific molecule

are limited in publicly accessible literature, this paper extrapolates from established theoretical

principles and computational studies of analogous cyclopropane derivatives and diols to

provide a comprehensive overview for researchers.

Introduction
Cyclopropane-1,1-diyldimethanol (C₅H₁₀O₂) is an organic compound characterized by a

cyclopropane ring geminally substituted with two hydroxymethyl groups.[1][2] This structure

imparts a combination of rigidity from the cyclopropane core and flexibility through the rotation

of the hydroxymethyl substituents. The presence of two hydroxyl groups allows for the

formation of intramolecular and intermolecular hydrogen bonds, which are expected to

significantly influence its conformational preferences, physical properties, and biological

activity.[2] Understanding the three-dimensional structure and energetic landscape of this
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molecule is crucial for its application in drug design and as a building block in organic

synthesis.

Theoretical and computational chemistry provide powerful tools to elucidate the molecular

properties of such compounds, offering predictions of stable conformers, geometric

parameters, and spectroscopic data that can guide experimental work.[3] This guide

summarizes the expected theoretical characteristics of cyclopropane-1,1-diyldimethanol based

on principles of computational chemistry and findings from studies on related molecules.

Conformational Analysis and Intramolecular
Hydrogen Bonding
The conformational space of cyclopropane-1,1-diyldimethanol is primarily defined by the

rotation of the two C-C-O-H dihedral angles of the hydroxymethyl groups. The key factor

governing the relative stability of different conformers is the potential for intramolecular

hydrogen bonding between the two hydroxyl groups.

Based on theoretical studies of other diols, it is anticipated that conformers allowing for the

formation of an intramolecular hydrogen bond will be among the most stable conformations in

the gas phase or in nonpolar solvents.[4][5] This interaction would involve one hydroxyl group

acting as a hydrogen bond donor and the other as an acceptor, leading to a cyclic

arrangement. Such a conformation would "mask" the polar hydroxyl groups, potentially

influencing the molecule's lipophilicity and membrane permeability, a critical aspect in drug

development.

However, the geometric constraints of the gem-disubstituted cyclopropane ring will influence

the ideal geometry of the hydrogen bond. The relatively short distance between the two oxygen

atoms, dictated by the tetrahedral geometry of the central carbon atom, may result in a non-

linear and consequently weaker hydrogen bond compared to more flexible diols.[4]

Predicted Spectroscopic Properties
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data

of molecules. For cyclopropane-1,1-diyldimethanol, we can anticipate key features in its NMR

and IR spectra.
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NMR Spectroscopy
The ¹H NMR spectrum of cyclopropane-1,1-diyldimethanol is expected to show distinct signals

for the cyclopropyl protons and the methylene protons of the hydroxymethyl groups. Theoretical

studies on cyclopropane have shown that the ring protons are significantly shielded, appearing

at an unusually high field (around 0.22 ppm for cyclopropane itself).[6][7] This shielding is

attributed to the unique electronic structure of the cyclopropane ring.[6][7] The protons of the

two methylene groups would likely appear as a singlet, or if diastereotopic, as an AB quartet.

The chemical shift of the hydroxyl protons would be variable and dependent on concentration

and solvent due to intermolecular hydrogen bonding.

The ¹³C NMR spectrum should display signals for the quaternary carbon of the cyclopropane

ring, the other two equivalent cyclopropyl carbons, and the methylene carbons.

Vibrational Spectroscopy (IR)
The infrared (IR) spectrum of cyclopropane-1,1-diyldimethanol is expected to be dominated by

the vibrational modes of the hydroxyl groups. In a non-hydrogen bonding environment, a sharp

O-H stretching band would be expected around 3600-3700 cm⁻¹. However, the presence of

intramolecular hydrogen bonding would lead to a red-shift and broadening of this band.[8] The

extent of this shift would provide an indirect measure of the hydrogen bond strength. Other

characteristic bands would include C-H stretching vibrations of the cyclopropane ring and the

methylene groups, as well as C-O stretching and O-H bending modes. Theoretical vibrational

analysis can provide a detailed assignment of these vibrational modes.[9]

Computational Methodologies
To obtain reliable theoretical data for cyclopropane-1,1-diyldimethanol, a combination of

computational methods is recommended.

Conformational Search
A thorough exploration of the potential energy surface is the first step. This can be achieved

through systematic or stochastic conformational search algorithms using computationally less

expensive methods like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-

energy conformers.
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Geometry Optimization and Energy Calculations
The geometries of the identified conformers should then be optimized at a higher level of

theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

[10]

DFT: Functionals like B3LYP or M06-2X are commonly used for geometry optimizations and

energy calculations of organic molecules.

MP2: This method provides a better description of dispersion interactions, which can be

important for intramolecular hydrogen bonding.

A sufficiently large basis set, such as 6-311+G(d,p) or aug-cc-pVTZ, is crucial to accurately

describe the electronic structure and particularly the non-covalent interactions.

Spectroscopic Predictions
Once the optimized geometries of the stable conformers are obtained, their spectroscopic

properties can be calculated:

NMR: Chemical shifts can be predicted using the GIAO (Gauge-Independent Atomic Orbital)

method at the DFT level.

IR: Vibrational frequencies and intensities are calculated from the second derivatives of the

energy with respect to the atomic coordinates. The resulting harmonic frequencies are often

scaled to improve agreement with experimental data.
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Quantitative Data Summary
While specific, high-level theoretical data for cyclopropane-1,1-diyldimethanol is not readily

available in the literature, the following tables provide an illustrative summary of the types of

quantitative data that would be generated from the computational workflow described above.

The values are hypothetical and serve as a template for presenting actual computational

results.
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Table 1: Calculated Relative Energies of Conformers

Conformer Method/Basis Set Relative Energy (kcal/mol)

H-bonded B3LYP/6-311+G(d,p) 0.00

Non-H-bonded B3LYP/6-311+G(d,p) 2.5

H-bonded MP2/aug-cc-pVTZ 0.00

Non-H-bonded MP2/aug-cc-pVTZ 2.1

Table 2: Predicted Key Geometric Parameters of the Most Stable Conformer

Parameter Bond/Angle Calculated Value

Bond Length C-C (ring) ~1.51 Å

Bond Length C-CH₂OH ~1.52 Å

Bond Length C-O ~1.43 Å

Bond Length O-H ~0.97 Å

Bond Length O···H (H-bond) ~2.1 Å

Angle C-C-C ~60°

Angle H-O···O (H-bond) ~150°

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts
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Spectroscopic Data Feature Predicted Value

IR Frequency O-H stretch (H-bonded) ~3450 cm⁻¹

IR Frequency O-H stretch (free) ~3650 cm⁻¹

¹H NMR Shift Cyclopropane CH₂ ~0.3 - 0.6 ppm

¹H NMR Shift -CH₂OH ~3.5 - 3.8 ppm

¹³C NMR Shift Quaternary C (ring) ~20 - 25 ppm

¹³C NMR Shift CH₂ (ring) ~5 - 10 ppm

¹³C NMR Shift -CH₂OH ~65 - 70 ppm

Experimental Protocols: A Computational Approach
The "experiments" in this theoretical guide are computational simulations. The following

outlines a robust protocol for the theoretical investigation of cyclopropane-1,1-diyldimethanol.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is

required.

Protocol:

Initial Structure Building: Construct the 3D structure of cyclopropane-1,1-diyldimethanol

using a molecular editor.

Conformational Search:

Perform a systematic scan of the two C-C-O-H dihedral angles in 30° increments.

For each starting geometry, perform a geometry optimization using a molecular mechanics

force field (e.g., MMFF94).

Cluster the resulting conformers and select the unique structures within a 10 kcal/mol

energy window.

High-Level Optimizations:
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For each selected conformer, perform a full geometry optimization using DFT with the

B3LYP functional and the 6-311+G(d,p) basis set.

Verify that the optimized structures are true minima on the potential energy surface by

performing a vibrational frequency calculation (no imaginary frequencies).

Single-Point Energy Refinement (Optional but Recommended):

To obtain more accurate relative energies, perform single-point energy calculations on the

B3LYP-optimized geometries using a higher level of theory, such as MP2 with the aug-cc-

pVTZ basis set.

Spectroscopic Predictions:

Using the B3LYP/6-311+G(d,p) optimized geometry of the most stable conformer,

calculate NMR chemical shifts using the GIAO method.

The output of the frequency calculation from step 3 will provide the predicted IR spectrum.

Conclusion
Theoretical studies offer a powerful and predictive framework for understanding the structure,

stability, and spectroscopic properties of cyclopropane-1,1-diyldimethanol. The presence of a

strained cyclopropane ring and two hydroxyl groups suggests a rich conformational landscape

dominated by the potential for intramolecular hydrogen bonding. This guide outlines the key

theoretical concepts and computational protocols necessary to investigate this molecule,

providing a foundation for future experimental and in silico research in drug discovery and

materials science. The data presented, while illustrative, highlights the types of quantitative

insights that can be gained from such theoretical investigations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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